

Formulation strategies for (R)-Chlorpheniramine maleate controlled release

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Compound of Interest

Compound Name: (R)-Chlorpheniramine Maleate
Salt
Cat. No.: B14798319

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Application Note: Formulation Strategies for (R)-Chlorpheniramine Maleate Controlled Release

Executive Summary

(R)-Chlorpheniramine maleate (Dexchlorpheniramine maleate) is the pharmacologically active enantiomer of the potent alkylamine antihistamine. While it offers superior efficacy and reduced sedation compared to the racemate, its physicochemical profile—specifically its high water solubility—presents a significant challenge for controlled release (CR) development.

This guide details two robust formulation strategies to mitigate "dose dumping" and achieve a zero-order or pseudo-zero-order release profile over 12–24 hours:

- **Hydrophilic Matrix Systems:** Utilizing high-viscosity Hypromellose (HPMC) to create a diffusion/erosion barrier.
- **Multi-particulate Reservoir Systems:** Utilizing fluid-bed coating with ethylcellulose or polymethacrylate blends to control diffusion.

Pre-formulation Characterization

Before initiating formulation, the physicochemical boundaries of the API must be defined. (R)-Chlorpheniramine maleate is a BCS Class I drug (High Solubility, High Permeability), making retention the primary challenge.

| Property | Specification | Formulation Impact |
|----------------|-----------------------------|--|
| Solubility | ~550 mg/mL (Water) | High Risk: Rapid dissolution leads to dose dumping. Requires high-density polymer barriers. |
| pKa | ~9.2 (Basic) | Solubility decreases as pH increases (Stomach > Intestine). Release rate may drop in the lower GI tract without pH-independent pore formers. |
| Hygroscopicity | Moderate | Sensitive to moisture. Processing requires humidity control (<40% RH). |
| Stability | Light & Oxidation sensitive | Requires light-resistant coating (e.g., Opadry®) and opaque packaging. |

Strategy A: Hydrophilic Matrix System (Tablets)

Mechanism: The drug is dispersed within a network of hydrophilic polymer (HPMC). Upon contact with GI fluids, the polymer hydrates to form a viscous gel layer (the "diffusional barrier"). Drug release is controlled by the rate of water infiltration, drug diffusion through the gel, and polymer erosion.

Experimental Protocol: High-Shear Wet Granulation

Rationale: Direct compression is often unsuitable for low-dose, high-potency drugs like (R)-Chlorpheniramine due to segregation risks. Wet granulation ensures content uniformity.

Target Formulation (Batch Size: 1 kg):

| Ingredient | Function | % w/w | Qty (g) |
|-------------------------------------|------------------------------|-------|---------|
| (R)-Chlorpheniramine Maleate | Active Agent | 2.0% | 20.0 |
| HPMC K100M CR | Rate Controlling Polymer | 30.0% | 300.0 |
| Microcrystalline Cellulose (PH 101) | Diluent/Binder | 40.0% | 400.0 |
| Lactose Monohydrate | Soluble Filler (Pore former) | 27.0% | 270.0 |
| Magnesium Stearate | Lubricant | 1.0% | 10.0 |
| Purified Water / Ethanol (95%) | Granulating Fluid | q.s. | ~250 mL |

Step-by-Step Methodology:

- Pre-blending: Pass API, HPMC, and fillers through a #40 mesh sieve. Load into a High-Shear Mixer (HSM). Mix for 5 minutes at impeller speed 150 rpm.
- Granulation: Slowly add granulating fluid (Water/Ethanol 50:50) while chopping (1500 rpm) and mixing (150 rpm). Critical Endpoint: Granules should form a "snowball" consistency that breaks under slight pressure.
- Drying: Transfer to Fluid Bed Dryer (FBD). Dry at 50°C inlet temp until LOD (Loss on Drying) is < 2.0%.
- Milling: Pass dried granules through a Co-mill (0.8 mm screen) to de-lump.
- Lubrication: Add Magnesium Stearate (pre-sieved #60). Blend in a V-blender for 3 minutes.
- Compression: Compress on a rotary press using standard concave punches.
 - Target Hardness: 8–12 kP (Crucial for matrix integrity).
 - Friability:[1][2][3][4] < 0.5%. [5]

Visualizing the Matrix Workflow



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Caption: Workflow for Hydrophilic Matrix Tablet Manufacturing via Wet Granulation.

Strategy B: Multi-particulate Reservoir System (Pellets)

Mechanism: Inert sugar spheres are layered with the drug, then coated with a water-insoluble polymer (Ethylcellulose or Eudragit). The release is driven by osmotic pressure and diffusion through the polymer membrane. This system avoids the "burst effect" common in matrix tablets.

Experimental Protocol: Fluid Bed Coating (Wurster Process)

Phase 1: Drug Layering^[6]

- Substrate: Sugar Spheres (#20–#25 mesh).
- Binder Solution: 5% HPMC E5 in water containing dissolved API.
- Process: Spray binder solution onto spheres in Fluid Bed Processor (Bottom Spray).

Phase 2: Functional Coating (The Barrier)

- Polymer: Surelease® (Ethylcellulose dispersion) OR Eudragit® RL/RS (30D).
- Pore Former: HPMC E5 (Essential for this drug to ensure complete release).
- Ratio: 85:15 (Surelease : HPMC).

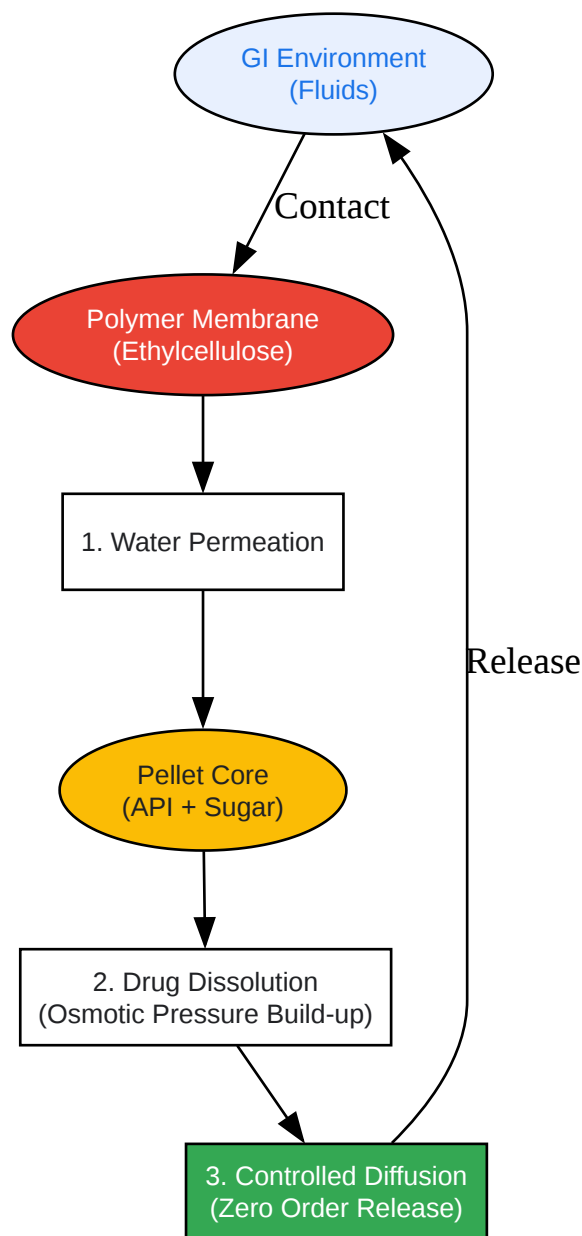
Target Formulation (Coating Suspension):

| Ingredient | Function | Qty (g) |
|-------------------------|-------------------|---------------------|
| Surelease® (25% solids) | Insoluble Polymer | 400.0 (100g solids) |
| HPMC E5 | Pore Former | 17.6 |
| Purified Water | Diluent | 300.0 |
| Total Solids Content | ~16% | |

Step-by-Step Methodology:

- Preparation: Dissolve HPMC E5 in water. Slowly add Surelease dispersion while stirring (low shear) to avoid foaming.
- Loading: Load drug-layered pellets into Wurster column. Pre-warm to 40°C.
- Coating Parameters (Critical):
 - Inlet Temp: 55–60°C.
 - Product Temp: 40–42°C (Must be maintained to prevent sticking).
 - Spray Rate: 2–5 g/min (Scale dependent).
 - Atomization Pressure: 1.5–2.0 bar.[\[7\]](#)
- Weight Gain: Apply coating until 10–15% weight gain is achieved. (Highly soluble drugs require thicker coats).
- Curing: After spraying, keep pellets fluidizing at 60°C for 1 hour. Crucial: This fuses the polymer particles to form a continuous film.

Visualizing the Release Mechanism



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Caption: Mechanism of Action for Reservoir Pellet Systems.

Analytical & Validation Protocol

To validate the controlled release profile, a robust dissolution method is required.

USP <711> Dissolution Parameters:

| Parameter | Setting | Rationale |
|-------------|---|---|
| Apparatus | USP Type I (Basket) or Type II (Paddle) | Type I is preferred for pellets to prevent floating; Type II for tablets. |
| Speed | 100 rpm (Basket) / 50 rpm (Paddle) | Standard agitation for CR. |
| Medium | 0–2 hr: 0.1N HCl (900 mL) 2–12 hr: Phosphate Buffer pH 6.8 | Simulates gastric to intestinal transit. |
| Temperature | 37°C ± 0.5°C | Body temperature. |
| Sampling | 1, 2, 4, 8, 12 hours | Defines the release curve. |
| Detection | UV Absorbance @ 262 nm | Max absorption for Chlorpheniramine. |

Acceptance Criteria (Example):

- 1 hr: 10–30% (Prevents dose dumping)
- 4 hr: 40–60%
- 8 hr: 70–90%
- 12 hr: > 85%^[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |
|-------------------------------------|--|--|
| Dose Dumping (Release >40% in 1 hr) | Coating too thin or Matrix too porous. | Pellets: Increase coating weight gain to 15-20%. Matrix: Increase HPMC viscosity (use K100M) or concentration. |
| Incomplete Release (<80% in 12 hr) | Polymer barrier too strong. | Pellets: Increase pore former (HPMC E5) ratio. Matrix: Add lactose or switch to lower viscosity HPMC (K4M). |
| Burst Effect | Drug on surface of pellets/tablets. | Apply a seal coat (HPMC) before the functional release coating. |
| Capping (Tablets) | Air entrapment or excess fines. | Reduce compression speed; use pre-compression; reduce fines in granulation. |

References

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